O-Demethyl apremilast is a significant metabolite of apremilast, a drug primarily used for the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis. Apremilast is a phosphodiesterase-4 inhibitor that modulates the immune response by increasing intracellular levels of cyclic adenosine monophosphate. The chemical structure of O-Demethyl apremilast is derived from the demethylation of apremilast, leading to altered pharmacological properties.
O-Demethyl apremilast is synthesized as a metabolic product during the metabolism of apremilast in the human body. It has been identified in various studies that track the disposition and metabolism of apremilast after administration. The predominant metabolite, O-Demethyl apremilast glucuronide, represents a significant portion of plasma radioactivity following drug administration .
O-Demethyl apremilast falls under the category of pharmaceutical metabolites. It is classified as an organic compound with specific roles in pharmacokinetics and pharmacodynamics, influencing the therapeutic efficacy and safety profile of the parent compound, apremilast.
The metabolic conversion involves:
O-Demethyl apremilast retains a similar core structure to apremilast but lacks one methyl group on its methoxy substituent. Its molecular formula is C₁₈H₁₈N₂O₄S.
In vivo reactions involving O-Demethyl apremilast include:
The stability and reactivity profile of O-Demethyl apremilast are influenced by its functional groups:
O-Demethyl apremilast primarily serves as a biomarker in pharmacokinetic studies assessing the metabolism of apremilast. Its presence in plasma helps researchers understand drug clearance mechanisms and potential interactions with other substances.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3